2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(2-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c1-10-5-3-4-8-18(10)15(19)11(2)20-14-7-6-12(16)9-13(14)17/h6-7,9-11H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLJIJRQNDNTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 2,4-dichlorophenol.
Alkylation: The 2,4-dichlorophenol is then reacted with an appropriate alkylating agent to introduce the propanone group.
Piperidyl Substitution: Finally, the intermediate is reacted with 2-methylpiperidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and catalyst use to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone would depend on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The dichlorophenoxy group could be involved in binding to specific molecular targets, while the piperidyl group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxy-Substituted Propanones and Acetic Acid Derivatives
2,4-Dichlorophenoxyacetic Acid (2,4-D)
- Structure: Lacks the propanone and piperidine moieties; features a carboxylic acid group.
- Key Differences: Bioactivity: 2,4-D is a well-known synthetic auxin herbicide , whereas the target compound’s piperidine substitution may modulate receptor binding for non-herbicidal applications (e.g., CNS targeting) . Solubility: 2,4-D’s carboxylic acid group enhances water solubility compared to the ketone and piperidine in the target compound .
2-(2,4-Dichlorophenoxy) Propionic Acid (2,4-DP)
- Structure: Propionic acid backbone with 2,4-dichlorophenoxy substitution.
- Comparison: The target compound’s methylpiperidine group introduces steric bulk and basicity, likely altering pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Piperidine/Piperazine-Containing Analogs
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone (CAS 39489-66-2)
- Structure: Ethanolone backbone with piperidine instead of 2-methylpiperidine.
- Molecular Weight: 274.15 g/mol (vs. 302.20 g/mol for the target compound), impacting metabolic stability .
2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride (CAS 1803590-23-9)
- Structure : Piperazine ring replaces piperidine; hydrochloride salt form.
- Comparison :
Heterocyclic Modifications
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone (CAS 477847-89-5)
- Structure : Incorporates a triazole ring and chloro-methylphenyl group.
- Molecular Weight: 410.7 g/mol (vs. 302.20 g/mol), suggesting slower metabolic clearance .
1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone (CAS 83773-35-7)
- Structure : Oxirane (epoxide) ring replaces piperidine.
- Molecular Formula: C₁₃H₁₄Cl₂O₂ (vs. C₁₄H₁₇Cl₂NO₂), with reduced nitrogen content impacting solubility .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Table 2: Hazard and Stability Profiles
Research Findings and Implications
- Structural-Activity Relationships (SAR): The 2-methylpiperidine group in the target compound likely enhances lipophilicity, favoring CNS penetration compared to unsubstituted piperidine analogs . Phenoxy-substituted propanones exhibit variable bioactivity depending on nitrogenous substituents: Piperidine derivatives may target neurotransmitter receptors, while triazole-containing analogs show promise in enzyme inhibition .
- Gaps in Knowledge: Limited data exist on the target compound’s specific biological targets or metabolic pathways. Further in vitro assays (e.g., receptor binding, cytotoxicity) are needed .
Biological Activity
2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone is a phenoxy compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula and CAS number 545354-16-3, incorporates both dichlorophenoxy and piperidyl moieties, which may influence its interaction with biological systems.
Chemical Structure and Properties
The structural characteristics of this compound suggest several avenues for biological activity:
- Dichlorophenoxy Group : This moiety is known for its herbicidal properties, often interacting with plant growth regulators.
- Piperidyl Group : The piperidine ring can enhance the compound's pharmacological profiles, potentially affecting its binding to various receptors.
The biological activity of this compound may involve modulation of cellular receptors or enzymes. The dichlorophenoxy group may facilitate binding to specific molecular targets while the piperidyl group could enhance the compound's pharmacokinetic properties.
In Vitro Studies
Recent studies have explored the biological activity of similar phenoxy compounds. For instance, research on 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP) has shown its ability to degrade in microbial systems, suggesting that derivatives like this compound may also interact with microbial enzymes or pathways .
Case Studies
A notable case study involved the isolation of a bacterial strain capable of degrading 2,4-DP. This strain utilized the compound as a carbon source, indicating potential applications in bioremediation and environmental detoxification . Such findings imply that this compound might exhibit similar microbial interactions.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Notable Applications |
|---|---|---|
| 2-(2,4-Dichlorophenoxy)acetic acid | Herbicidal | Agricultural herbicide |
| 2-(4-Chloro-2-methylphenoxy)propionic acid | Microbial degradation | Bioremediation |
| 2-(2,4-Dichlorophenoxy)propionic acid | Microbial utilization | Environmental cleanup |
Research Findings
Research indicates that compounds with similar structures often exhibit diverse biological activities ranging from herbicidal effects to potential antimicrobial properties. The presence of halogenated groups typically enhances biological activity due to increased lipophilicity and receptor affinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
